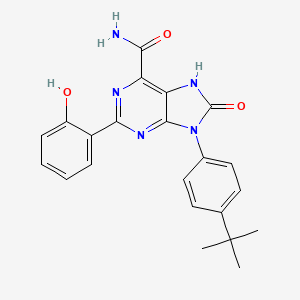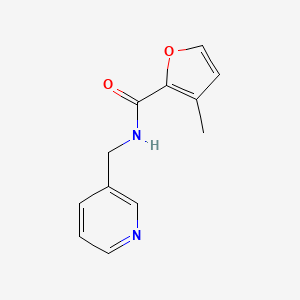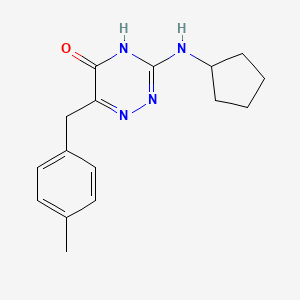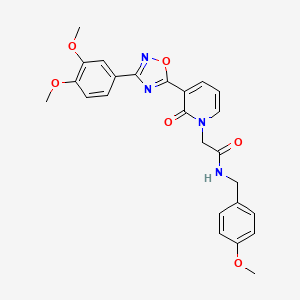![molecular formula C19H20N2O4 B2368694 N-(3,3-ジメチル-4-オキソ-2,3,4,5-テトラヒドロベンゾ[b][1,4]オキサゼピン-7-イル)-2-メトキシベンズアミド CAS No. 921523-72-0](/img/structure/B2368694.png)
N-(3,3-ジメチル-4-オキソ-2,3,4,5-テトラヒドロベンゾ[b][1,4]オキサゼピン-7-イル)-2-メトキシベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepine ring, which is further substituted with a 3,3-dimethyl-4-oxo group and a 2-methoxybenzamide group.
科学的研究の応用
. Its unique structure may make it useful as a building block for the synthesis of more complex molecules, as well as a potential candidate for drug development. Research into its biological activity could reveal its utility in treating various diseases or conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydrobenzo[b][1,4]oxazepine core. This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids[_{{{CITATION{{{_1{An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]1,4 ...
Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and controlled temperatures to facilitate the desired chemical transformations. Large-scale synthesis would also necessitate stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]1,4 ...[{{{CITATION{{{_2{Docking, DFT, and structural study of N‐((1,5‐dimethyl‐3‐oxo‐2‐phenyl‐2 ...](https://link.springer.com/content/pdf/10.1007/s11224-024-02278-5.pdf).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
作用機序
The mechanism by which this compound exerts its effects would depend on its molecular targets and pathways involved. It may interact with specific enzymes or receptors, leading to biological responses. Further research would be needed to elucidate the exact mechanism of action and identify the molecular pathways involved.
類似化合物との比較
When compared to similar compounds, N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide stands out due to its unique structural features. Similar compounds might include other benzamide derivatives or tetrahydrobenzo[b][1,4]oxazepine derivatives. The presence of the 3,3-dimethyl-4-oxo group and the 2-methoxybenzamide moiety distinguishes this compound and may contribute to its distinct chemical and biological properties.
Conclusion
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide is a versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it a valuable target for further research and development. Understanding its synthesis, reactions, and applications can pave the way for new discoveries and advancements in chemistry, biology, and medicine.
特性
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-19(2)11-25-16-9-8-12(10-14(16)21-18(19)23)20-17(22)13-6-4-5-7-15(13)24-3/h4-10H,11H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGLPGHBUFCNBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)NC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3,4-Dimethylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2368620.png)
![(E)-3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2368621.png)
![methyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2368623.png)

![2-methyl-6-phenyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2368625.png)
![N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2368627.png)
![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-sulfonamide](/img/structure/B2368628.png)
![2-(2-oxo-2-phenylethyl)-4-propyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2368631.png)
![Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide](/img/structure/B2368632.png)

